[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
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Overview
Description
[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a chiral pyrrolidine derivative . It features a tert-butoxy group and a fluorenyl-based carbamate protecting group. The compound has potential applications in medicinal chemistry and peptide synthesis.
Synthesis Analysis
The synthesis of this compound involves several steps, including protecting group manipulations , stereoselective reactions , and acid-base chemistry . The tert-butoxy group is introduced using standard procedures, followed by coupling with the fluorenyl-based carbamate. The stereochemistry is carefully controlled during the pyrrolidine ring formation.
Molecular Structure Analysis
The molecular formula of [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is C25H29NO5 . The compound consists of a pyrrolidine ring, a fluorenyl moiety, and an acetic acid side chain. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its biological activity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including hydrolysis , esterification , and amide bond formation . These reactions are essential for peptide synthesis and drug development.
Physical And Chemical Properties Analysis
- Molecular Weight : 423.5 g/mol
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Appearance : White to off-white solid
Scientific Research Applications
This compound is a proline derivative . Proline derivatives are often used in the field of biochemistry and molecular biology . They are typically used in the synthesis of peptides and proteins .
In terms of application, these compounds are often used in ergogenic supplements . These supplements are designed to enhance physical performance, stamina, or recovery . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
The methods of application or experimental procedures would typically involve dissolving the compound in an appropriate solvent and then adding it to the reaction mixture . The specific procedures would depend on the nature of the experiment being conducted .
Safety And Hazards
- [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is not known to pose significant hazards.
- Standard laboratory safety precautions should be followed during handling and synthesis.
Future Directions
- Further studies are needed to explore its biological activity , target specificity , and pharmacokinetics .
- Investigate its potential as a building block for peptide-based drugs.
properties
IUPAC Name |
2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWTZEARHIOFMA-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583350 |
Source
|
Record name | [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
CAS RN |
957509-29-4 |
Source
|
Record name | [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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